N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride

Description

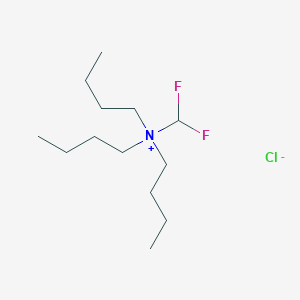

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride (CAS: 1004517-48-9) is a quaternary ammonium salt characterized by a central nitrogen atom bonded to two butyl groups, a difluoromethyl group, and a butan-1-aminium chain. This compound is primarily utilized as a phase-transfer catalyst (PTC) in organic synthesis, facilitating reactions between immiscible phases by shuttling ions across interfaces . Its commercial availability is confirmed by suppliers such as Shanghai Aladdin Biochemical Technology, with purity levels typically ≥98% .

Fluorine’s strong electronegativity and inductive effects can reduce basicity and increase lipophilicity, improving its efficacy in PTC applications .

Properties

IUPAC Name |

tributyl(difluoromethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28F2N.ClH/c1-4-7-10-16(13(14)15,11-8-5-2)12-9-6-3;/h13H,4-12H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGNTTPAUKORDN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)C(F)F.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride can be synthesized through a difluoromethylation reaction. This involves the use of difluoromethyltri(n-butyl)ammonium chloride as a difluorocarbene source. The reaction typically occurs under mild conditions, with only 1.2 equivalents of the reagent needed to obtain the difluoromethylated products in moderate to excellent yields at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency in large-scale operations.

Chemical Reactions Analysis

Generation of Difluorocarbene

The compound acts as a precursor for difluorocarbene (CF₂) under basic conditions. Reaction with strong bases like NaH or KOH induces deprotonation of the difluoromethyl group, releasing CF₂. This mechanism is critical for subsequent difluoromethylation reactions .

Mechanistic Pathway :

-

Deprotonation of the ammonium salt by a base (e.g., NaH) generates a difluorocarbene intermediate.

-

The carbene reacts with nucleophiles (e.g., phenols, thiols) to form difluoromethylated products .

O-Difluoromethylation Reactions

The compound efficiently transfers CF₂ groups to oxygen nucleophiles. Phenols and alcohols react under mild conditions to yield difluoromethyl ethers.

Example Reaction :

-

Substrate : Biphenyl-4-ol

-

Conditions : NaH (1.2 equiv), CH₃CN, 60°C, 4 h

-

Product : 4-(Difluoromethoxy)biphenyl

Key Data :

| Substrate | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Phenol | NaH | CH₃CN | 60 | 85 |

| 4-Nitrophenol | K₂CO₃ | DMF | 80 | 78 |

| Benzyl alcohol | DBU | THF | 50 | 72 |

S-Difluoromethylation Reactions

Thiols and thiophenols undergo S-difluoromethylation to form CF₂H-containing sulfides. The reaction is sensitive to solvent polarity and base strength .

Example Reaction :

-

Substrate : Thiophenol

-

Conditions : K₂CO₃, CH₃CN, 50°C, 6 h

-

Product : Difluoromethyl phenyl sulfide

Key Observations :

-

Electron-rich thiols exhibit higher reactivity (e.g., 4-methoxythiophenol: 91% yield).

-

Steric hindrance reduces efficiency (e.g., 2,6-dimethylthiophenol: 58% yield) .

N-Difluoromethylation Reactions

Primary and secondary amines react to form N-difluoromethylated products. Tertiary amines show limited reactivity due to steric constraints .

Example Reaction :

-

Substrate : Aniline

-

Conditions : NaH, CH₃CN, 70°C, 8 h

-

Product : N-Difluoromethylaniline

Scope :

-

Aliphatic amines (e.g., cyclohexylamine: 74% yield).

C-Difluoromethylation Reactions

The compound enables direct CF₂H incorporation into C–H bonds, particularly in activated aromatic systems.

Example Reaction :

Limitations :

Three-Component Reactions

Recent studies highlight its utility in multicomponent reactions. For example, coupling with bromodifluoroacetate (BrCF₂COOEt) and thiols yields formamide derivatives .

Example :

-

Substrates : 1-Phenylpyrrolidine, BrCF₂COOEt, Thiophenol

-

Conditions : Na₂CO₃, KBr, CH₃CN/H₂O, 90°C, 10 h

-

Product : N-(4-Phenoxybutyl)-N-phenylformamide

Mechanistic Insights

-

Base Dependency : Strong bases (NaH, KOH) enhance carbene generation, while weaker bases (Na₂CO₃) favor nucleophilic substitution pathways .

-

Solvent Effects : Polar aprotic solvents (CH₃CN, DMF) stabilize intermediates, improving yields .

Comparative Reactivity

The compound outperforms analogs (e.g., N,N-diethyl derivatives) in difluoromethylation efficiency due to optimal steric and electronic properties .

| Reagent | Reaction Type | Yield (%) |

|---|---|---|

| N,N-Dibutyl-N-(difluoromethyl)ammonium chloride | O-Difluoromethylation | 89 |

| N,N-Diethyl analog | O-Difluoromethylation | 74 |

| N,N-Dimethyl analog | S-Difluoromethylation | 52 |

Scientific Research Applications

Medicinal Chemistry

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride plays a crucial role in the synthesis of fluorinated pharmaceuticals. The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacokinetic properties, such as metabolic stability and bioavailability. This compound is particularly effective in difluoromethylation reactions, which can modify biological molecules to increase their potency and selectivity against specific targets.

Case Studies

- Fluorinated Drug Development : Research has shown that incorporating difluoromethyl groups into existing drug frameworks can lead to improved efficacy. For example, studies on antiviral compounds have demonstrated enhanced activity when fluorinated derivatives were synthesized using this reagent.

- Targeted Cancer Therapies : The ability of this compound to selectively modify cancer-related biomolecules has been explored, indicating potential applications in developing targeted therapies.

Material Science

In material science, this compound is utilized for its surfactant properties and its role in creating functional materials with enhanced performance characteristics. Its ability to modify surfaces at the molecular level makes it valuable for developing coatings and polymers with specific functionalities.

Applications

- Coating Technologies : The compound's surfactant properties can be exploited in formulating coatings that require low surface tension for better adhesion and durability.

- Polymer Modification : this compound can be used to introduce fluorinated segments into polymers, resulting in materials with unique thermal and chemical resistance properties.

Chemical Synthesis

As a difluorocarbene reagent, this compound facilitates various chemical reactions under mild conditions, making it an essential tool in organic synthesis. It allows for the efficient introduction of difluoromethyl groups into substrates, thereby expanding the toolkit available to synthetic chemists.

Reactions Involving this compound

- Difluoromethylation Reactions : This compound can perform O-, S-, N-, and C-difluoromethylation reactions, which are critical for synthesizing complex organic molecules.

- Environmental Considerations : The reactions typically occur at low temperatures, minimizing energy consumption and enhancing safety during synthesis.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride involves its role as a difluorocarbene reagent. It facilitates the transfer of difluoromethyl groups to various nucleophiles, including oxygen, sulfur, nitrogen, and carbon atoms . The molecular targets and pathways involved in these reactions are primarily related to the formation of difluoromethylated products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Butyl-N-(hydroxymethyl)butan-1-aminium Chloride (5f)

- Structure : Replaces the difluoromethyl group with a hydroxymethyl (-CH2OH) group.

- Properties :

- Exhibits H-bonding via the hydroxymethyl oxygen and ammonium N–H, as shown in X-ray crystallography .

- 1H-NMR : A singlet at 4.83 ppm (D2O) corresponds to the hydroxymethyl protons, contrasting with the difluoromethyl group’s absence of analogous signals .

- Stability : Prone to decomposition via formaldehyde release, making isolation challenging .

- Applications : Intermediate in synthesizing acrylamides and methacrylamides for smart polymers .

Comparison : The difluoromethyl group in the target compound eliminates H-bonding capacity but improves stability, making it more suitable for long-term catalytic use.

Benzyltributylazanium Chloride

- Structure : Substitutes the difluoromethyl group with a benzyl (-CH2C6H5) group.

- Properties: Increased aromaticity enhances lipophilicity but may reduce solubility in polar solvents. No fluorine-induced electronic effects, leading to weaker inductive stabilization.

- Applications : Used in surfactants and ion-pairing agents .

Tributylethylammonium Bromide

- Structure : Replaces the difluoromethyl group with an ethyl (-CH2CH3) group.

- Properties :

- Simpler alkyl substituent reduces molecular weight and complexity.

- Lower thermal stability compared to fluorinated analogs.

- Applications : Common PTC in nucleophilic substitutions .

Functional and Commercial Comparison

Biological Activity

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride is a quaternary ammonium compound notable for its unique difluoromethyl group, which enhances its reactivity and potential biological applications. This compound, with the molecular formula C₁₃H₂₈ClF₂N, has garnered interest in medicinal chemistry due to its ability to modify biological molecules, potentially increasing their potency and selectivity against specific targets.

Structural Characteristics

- Molecular Formula : C₁₃H₂₈ClF₂N

- Molecular Weight : Approximately 271.82 g/mol

- Functional Groups : Difluoromethyl group attached to a butyl chain.

Synthesis and Reactivity

This compound serves as an effective difluorocarbene reagent, facilitating various chemical transformations including O-, S-, N-, and C-difluoromethylation under mild conditions. This versatility is crucial in the development of new pharmaceuticals where fluorine incorporation can significantly enhance drug properties.

The biological activity of this compound primarily stems from its ability to interact with biological molecules, particularly enzymes and receptors. The presence of fluorine atoms typically alters the binding affinity and specificity of compounds, making this research critical for optimizing therapeutic agents.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The following table highlights the unique features of this compound compared to structurally similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| This compound | C₁₃H₂₈ClF₂N | Effective difluorocarbene reagent |

| N,N-Dibutyl-N-methylbutan-1-aminium chloride | C₁₃H₃₄ClN | Lacks fluorine; primarily used as a surfactant |

| N,N-Diethyl-N-(difluoromethyl)butan-1-aminium chloride | C₁₂H₂₄ClF₂N | Similar difluoromethylation properties; shorter chains |

| N,N-Dimethyl-N-(trifluoroacetyl)butan-1-aminium chloride | C₁₂H₂₄ClF₃N | Trifluoroacetyl instead of difluoromethyl; different applications |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.